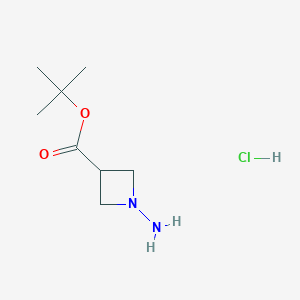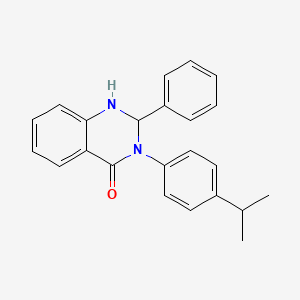![molecular formula C26H28N4O5 B12456828 N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(pyridin-2-ylmethyl)pentanediamide](/img/structure/B12456828.png)
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(pyridin-2-ylmethyl)pentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy groups, a phenylcarbonyl group, and a pyridin-2-ylmethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the use of copper-catalyzed oxidative dehydrogenative annulation reactions . This method involves the use of O-acyl oximes and α-amino ketones as starting materials, which undergo oxidative dehydrogenation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for methoxy group substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Propiedades
Fórmula molecular |
C26H28N4O5 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
N'-(4-benzamido-2,5-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)pentanediamide |
InChI |
InChI=1S/C26H28N4O5/c1-34-22-16-21(30-26(33)18-9-4-3-5-10-18)23(35-2)15-20(22)29-25(32)13-8-12-24(31)28-17-19-11-6-7-14-27-19/h3-7,9-11,14-16H,8,12-13,17H2,1-2H3,(H,28,31)(H,29,32)(H,30,33) |
Clave InChI |
ZRJMIYNLAYRFMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)CCCC(=O)NCC2=CC=CC=N2)OC)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2-methylpropanamide](/img/structure/B12456748.png)
![1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12456750.png)
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B12456756.png)
![Ethyl 1-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12456767.png)
![N-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline](/img/structure/B12456769.png)

![2-({[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12456784.png)
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456790.png)

![2-[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B12456805.png)

![8-[7-(3-Chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12456818.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B12456822.png)
![5-(2-Methylphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12456823.png)
